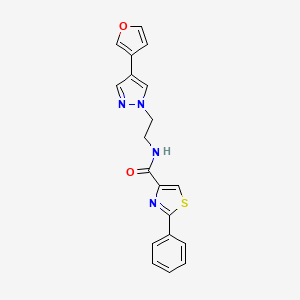

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2S/c24-18(17-13-26-19(22-17)14-4-2-1-3-5-14)20-7-8-23-11-16(10-21-23)15-6-9-25-12-15/h1-6,9-13H,7-8H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZYNMZRVFVILH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCCN3C=C(C=N3)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide typically involves multi-step reactions:

Formation of Pyrazole Ring: : Starting with a hydrazine derivative reacting with an α,β-unsaturated carbonyl compound.

Coupling with Furan Ring: : Attaching the furan ring to the pyrazole through palladium-catalyzed coupling reactions.

Thiazole Ring Synthesis: : Incorporating the thiazole ring using a Hantzsch thiazole synthesis method.

Carboxamide Formation: : Concluding with the carboxylation step to introduce the phenyl carboxamide.

Industrial Production Methods

On an industrial scale, similar synthetic routes are followed, but optimized for large-scale production using high-throughput reactors, continuous flow synthesis, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide undergoes several types of chemical reactions:

Oxidation: : Can be oxidized to introduce additional functional groups.

Reduction: : Potentially reduced to form various intermediate compounds.

Substitution: : Subject to nucleophilic substitution, especially at the phenyl and thiazole rings.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: : Sodium borohydride or lithium aluminum hydride.

Substitution: : Halogenating agents and nucleophiles in polar aprotic solvents.

Major Products Formed

Major products include various substituted derivatives, which may possess enhanced biological activities or distinct properties suitable for different applications.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of pyrazole-based sulfonamides have shown efficacy against various pathogens, including bacteria and protozoa. A comparative study highlighted the IC50 values for related compounds against Leishmania spp., suggesting potential antileishmanial activity for this compound .

Anticancer Potential

The thiazole moiety has been linked to various anticancer activities. Recent studies have demonstrated that thiazole derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The presence of electron-withdrawing groups enhances the anticancer efficacy, indicating that modifications to the compound's structure could yield more potent derivatives .

Anti-inflammatory Properties

The compound's structural components allow it to interact with specific biological targets involved in inflammatory pathways. Studies have shown that related compounds exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in mediating inflammation .

Agrochemical Applications

The unique chemical structure of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide suggests potential applications in agrochemicals. Similar compounds have been explored for their herbicidal and fungicidal properties, making this compound a candidate for further investigation in agricultural settings .

Material Science Applications

Due to its robust chemical properties, this compound may also find applications in materials science, particularly in the synthesis of advanced materials and dyes. The incorporation of furan and thiazole groups can enhance the thermal stability and optical properties of polymers, which are valuable in developing new materials for electronic devices and coatings.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives against bacterial strains, demonstrating that modifications similar to those found in this compound significantly improved efficacy against resistant strains .

- Anticancer Activity : In vitro studies on thiazole-pyrazole hybrids revealed promising results against several cancer cell lines, with one derivative showing an IC50 value lower than standard chemotherapeutics like 5-fluorouracil .

- Agrochemical Development : Research into related compounds has led to the development of new herbicides based on thiazole structures, showcasing effective weed control with minimal environmental impact.

Mechanism of Action

The compound exerts its effects through several mechanisms:

Molecular Targets: : Binds to specific enzymes or receptors, altering their activity.

Pathways Involved: : Modulates signaling pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole and Pyrazole Moieties

Compound A: N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (from )

- Key Differences :

- The pyrazole in Compound A is substituted with a methyl group and a phenyl ring, whereas the target compound features a furan-3-yl substituent.

- The thiazole in Compound A is linked to an acetamide group via a phenyl spacer, contrasting with the direct ethyl-carboxamide linkage in the target compound.

- Implications: The furan group in the target compound may enhance π-π stacking interactions with aromatic residues in biological targets compared to the methyl-phenyl substitution in Compound A.

Compound B: N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4, from )

- Key Differences: Compound B contains a 3-methoxybenzylamino group on the thiazole, while the target compound has a 2-phenyl substitution. The furan in Compound B is part of a carboxamide group at position 2 of the thiazole, whereas the target compound’s furan is attached to the pyrazole ring.

Pharmacological Analogues from Patent Literature ()

Compound C: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Key Differences :

- Compound C features a pyrazolo[3,4-d]pyrimidin core fused with a chromen system, absent in the target compound.

- The sulfonamide and fluorophenyl groups in Compound C suggest a focus on kinase inhibition (e.g., VEGFR or EGFR targets), whereas the target compound’s thiazole-furan-pyrazole system may target different pathways.

- Implications : The absence of a fused aromatic system in the target compound might reduce off-target interactions compared to Compound C, but this requires experimental validation.

Data Table: Structural and Functional Comparison

Notes on Limitations

- The provided evidence lacks direct pharmacological or spectroscopic data for the target compound. Comparisons are inferred from structural analogs.

- Further experimental studies (e.g., NMR, mass spectrometry, bioassays) are required to validate hypotheses.

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a thiazole ring, a pyrazole moiety, and a furan substituent. The presence of these heterocycles is significant as they are often associated with various biological activities.

| Component | Structure | Biological Relevance |

|---|---|---|

| Thiazole | Thiazole | Known for antimicrobial and anticancer properties. |

| Pyrazole | Pyrazole | Exhibits anti-inflammatory and analgesic activities. |

| Furan | Furan | Enhances reactivity and biological interactions. |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group in the structure is particularly crucial for binding to active sites of target proteins.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, such as DNA gyrase and COX enzymes, which are important in cancer and inflammatory processes.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of thiazoles exhibit significant antibacterial and antifungal properties, suggesting that this compound may also possess similar effects against various pathogens.

Antitumor Activity

Research indicates that compounds containing thiazole and pyrazole rings show promising antitumor effects. For instance, a study highlighted the cytotoxicity of thiazole derivatives against various cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored through various assays. For example, studies have shown that thiazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, with some compounds demonstrating lower MIC values than traditional antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented, with several studies indicating their efficacy in reducing inflammation markers in vitro and in vivo . This suggests that this compound may also exert similar effects.

Case Studies

- Cytotoxicity Against Cancer Cells :

- Antimicrobial Efficacy :

Q & A

Basic: What are the recommended synthetic routes for N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide?

Methodology:

The compound’s synthesis involves multi-step reactions, leveraging heterocyclic coupling strategies. A Mannich reaction ( ) is applicable for introducing the ethyl linker between the pyrazole and thiazole moieties. Key steps include:

- Step 1: Synthesis of 4-(furan-3-yl)-1H-pyrazole via cyclocondensation of hydrazine with a furan-substituted diketone.

- Step 2: Ethylation of the pyrazole nitrogen using 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF).

- Step 3: Coupling the ethyl-pyrazole intermediate with 2-phenylthiazole-4-carboxylic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt).

Characterization: Use HPLC (≥98% purity criteria, as in ) and NMR (¹H/¹³C) to confirm regiochemistry and purity.

Basic: How can researchers optimize the yield of the pyrazole-ethyl-thiazole coupling step?

Methodology:

- Solvent selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance intermediate solubility ( ).

- Catalysis: Employ Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) if steric hindrance occurs ( ).

- Temperature control: Maintain 60–80°C to balance reaction rate and decomposition risks ( ).

Validation: Monitor reaction progress via TLC or LC-MS, and quantify yield using gravimetric analysis after column chromatography.

Advanced: What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

Methodology:

- Docking studies: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs ( ).

- DFT calculations: Optimize the compound’s geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity ( ).

- MD simulations: Run 100 ns trajectories in GROMACS to evaluate stability in binding pockets ( ).

Validation: Compare computational results with experimental IC₅₀ values from enzyme assays.

Advanced: How should researchers address contradictory bioactivity data across different assay platforms?

Methodology:

- Assay standardization: Replicate experiments using identical cell lines (e.g., HEK293 vs. CHO) and buffer conditions ( ).

- Data normalization: Apply Z-score or percent inhibition metrics to minimize inter-assay variability ( ).

- Mechanistic studies: Use SPR (surface plasmon resonance) to measure binding kinetics and confirm target engagement ( ).

Resolution: Cross-validate with orthogonal assays (e.g., fluorescence polarization vs. radiometric).

Advanced: What strategies can elucidate the compound’s metabolic stability in preclinical models?

Methodology:

- In vitro assays: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS ().

- Metabolite ID: Use HR-MS (high-resolution mass spectrometry) to detect phase I/II metabolites ().

- CYP inhibition screening: Test against CYP3A4, 2D6, etc., using fluorogenic substrates ( ).

Optimization: Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce oxidative metabolism ( ).

Basic: What analytical techniques are critical for purity assessment of this compound?

Methodology:

- HPLC: Use a C18 column with UV detection at 254 nm; compare retention times against synthetic standards ( ).

- Elemental analysis: Confirm %C, %H, %N within ±0.4% of theoretical values ( ).

- Mass spectrometry: ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ ().

Advanced: How can researchers design derivatives to improve solubility without compromising activity?

Methodology:

- Bioisosteric replacement: Substitute the furan with a tetrahydrofuran or pyran moiety to enhance hydrophilicity ( ).

- Prodrug approach: Introduce phosphate or PEG groups on the thiazole carboxamide ( ).

- Co-crystallization: Screen with cyclodextrins or sulfonic acid co-formers to improve aqueous stability ( ).

Validation: Measure logP (octanol-water) and solubility in PBS (pH 7.4) via shake-flask method.

Advanced: What quantum mechanical methods are effective for studying the compound’s photophysical properties?

Methodology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.